molecular formula C10H9IN2O2 B1530016 1-(3-Iodo-6-methoxy-1H-indazol-1-yl)ethanone CAS No. 1337880-96-2

1-(3-Iodo-6-methoxy-1H-indazol-1-yl)ethanone

Cat. No. B1530016
M. Wt: 316.09 g/mol
InChI Key: YZTNGLGIOJTWPL-UHFFFAOYSA-N
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Description

“1-(3-Iodo-6-methoxy-1H-indazol-1-yl)ethanone” is a chemical compound with the CAS Number: 1337880-96-2. Its molecular weight is 316.1 and its IUPAC name is 1-acetyl-3-iodo-6-methoxy-1H-indazole . It is a pale-yellow to yellow-brown solid .


Molecular Structure Analysis

The InChI code for “1-(3-Iodo-6-methoxy-1H-indazol-1-yl)ethanone” is 1S/C10H9IN2O2/c1-6(14)13-9-5-7(15-2)3-4-8(9)10(11)12-13/h3-5H,1-2H3 .


Physical And Chemical Properties Analysis

“1-(3-Iodo-6-methoxy-1H-indazol-1-yl)ethanone” is a pale-yellow to yellow-brown solid . It is stored at room temperature .

Scientific Research Applications

Antitubercular Agents Development

A research study has focused on designing and synthesizing a series of derivatives based on bioisosteric replacement, targeting the H37Rv strain of Mycobacterium tuberculosis. Some compounds exhibited good in vitro activity, with notable examples inhibiting Mtb-DHFR with significant selectivity over human DHFR. These findings suggest potential therapeutic applications in tuberculosis treatment, emphasizing the role of specific derivatives as valuable leads for developing selective inhibitors of Mtb-DHFR (Sharma et al., 2019).

Antimicrobial Activity

Several novel compounds have been synthesized and evaluated for their antimicrobial activities. The studies demonstrated that certain derivatives possess growth inhibitory effects against specific bacterial and fungal organisms. These findings contribute to the development of new antimicrobial agents, highlighting the potential of these compounds in addressing resistance issues and enhancing treatment options (Nagamani et al., 2018), (Kumar et al., 2019).

Novel Synthesis Approaches

Research has also been focused on developing new synthesis approaches for derivatives of interest. One study described a novel consecutive three-component synthesis of 1-(hetero)-aryl-2-(2-(hetero)aryl-oxazol-5-yl) ethanones, showcasing an efficient method that could be broadly applied in the synthesis of heterocyclic compounds. This work not only contributes to the field of synthetic chemistry but also opens new pathways for the creation of compounds with potential biological activities (Merkul & Müller, 2006).

Antifungal and Anticancer Activities

Some studies have aimed at designing and synthesizing novel compounds with significant antifungal and anticancer activities. For example, derivatives linked with a 1,2,3-triazole moiety have been synthesized and showed promising antifungal activities against specific plant pathogenic fungi. Additionally, certain compounds were found to exhibit potent anticancer activities against human cancer cell lines, highlighting their potential as leads for developing new therapeutic agents (Jiang et al., 2015), (Tumosienė et al., 2020).

Safety And Hazards

The safety information for “1-(3-Iodo-6-methoxy-1H-indazol-1-yl)ethanone” includes several hazard statements: H302, H315, H320, H335 . The precautionary statements include P261, P280, P301+P312, P302+P352, P305+P351+P338 .

properties

IUPAC Name

1-(3-iodo-6-methoxyindazol-1-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9IN2O2/c1-6(14)13-9-5-7(15-2)3-4-8(9)10(11)12-13/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZTNGLGIOJTWPL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1C2=C(C=CC(=C2)OC)C(=N1)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9IN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-Iodo-6-methoxy-1H-indazol-1-yl)ethanone

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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